molecular formula C9H11F2N3O B2752115 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034417-87-1

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one

Cat. No.: B2752115
CAS No.: 2034417-87-1
M. Wt: 215.204
InChI Key: HQXWUJRSRFCLPC-UHFFFAOYSA-N
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Description

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C9H11F2N3O and its molecular weight is 215.204. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The compound 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a part of a broader class of chemicals that have garnered interest in scientific research due to their unique chemical structures and potential applications. This compound, in particular, is notable for its incorporation of both pyrrolidine and pyrazinone functionalities, which are common in various research contexts for their versatile chemical properties.

One of the primary areas of interest is the synthesis and structural analysis of complexes and derivatives involving similar structures. For instance, studies on Iron(II) complexes of pyridine derivatives with hydrogen bonding and sterically bulky substituents provide insights into the intermolecular interactions and structural configurations that could be relevant for understanding the behavior of compounds like this compound in complex formations (Roberts et al., 2014).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of cyclometalated complexes, especially those containing iridium with ligands similar to the pyrazinone moiety, have been extensively studied. These studies reveal that modifications in the ligand structure, such as fluorination or the introduction of different heterocyclic groups, can significantly impact the emission and electrochemical behaviors. This information is crucial for developing new materials for optoelectronic applications, where compounds similar to this compound could potentially play a role (Dedeian et al., 2005).

Biological and Pharmacological Applications

While specifically excluding drug use, dosage, and side effects as per the requirements, it's worth noting that the structural motifs found in this compound are prevalent in compounds explored for their biological activities. Research on compounds with similar structures has indicated potential applications in areas such as anticancer treatments and enzyme inhibition. For example, the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents illustrate the therapeutic potential of these structural classes (Rahmouni et al., 2016).

Chemical Sensing and Material Science

The fluorinated segments of compounds similar to this compound are of particular interest in the development of chemical sensors. The presence of fluorine atoms can enhance the binding affinity to specific analytes, making these compounds valuable in designing sensitive and selective sensors. Studies on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, for instance, demonstrate how fluorination can augment affinities and enhance selectivities towards specific ions, which could be analogous to applications for this compound in sensing technologies (Anzenbacher et al., 2000).

Mechanism of Action

Properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O/c1-13-5-3-12-7(8(13)15)14-4-2-9(10,11)6-14/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXWUJRSRFCLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.